The synthesis of (S)-Lorazepam acetate can be achieved through various chemical pathways, typically involving the following steps:
Key parameters during synthesis include temperature control and reaction time to ensure optimal yield and selectivity for the (S)-enantiomer.
(S)-Lorazepam acetate features a complex molecular structure characterized by:
The stereochemistry at the chiral center is crucial for its biological activity.
(S)-Lorazepam acetate can participate in various chemical reactions:
These reactions are significant for understanding its stability and reactivity under physiological conditions.
(S)-Lorazepam acetate exerts its effects primarily through modulation of GABA receptors:
Data indicate that (S)-Lorazepam acetate has a higher affinity for specific GABA_A receptor subtypes associated with anxiolytic effects compared to other benzodiazepines.
The physical and chemical properties of (S)-Lorazepam acetate include:
These properties are essential for formulation development in pharmaceutical applications.
(S)-Lorazepam acetate has several scientific applications:
The diverse applications underscore its importance in both clinical practices and research settings.
(S)-Lorazepam acetate (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-acetoxy-2H-1,4-benzodiazepin-2-one) is a chiral 3-acyloxy-1,4-benzodiazepine derivative. Its stereoselective synthesis hinges on resolving the C3 stereocenter, a key determinant of its biological interactions. The compound is synthesized from lorazepam, where the C3-hydroxy group undergoes enantioselective esterification. Industrial routes often begin with 2-amino-2',5-dichlorobenzophenone, proceeding through heterocyclization to form the benzodiazepine core. A critical step is the Polonovski rearrangement of an N-oxide intermediate (e.g., 7-chloro-5-(2'-chlorphenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-on-4-oxide), which, upon acetylation, yields lorazepam 3-acetate as a racemate [2] [4]. Enantiomeric resolution is typically achieved via:
Table 1: Key Identifiers for (S)-Lorazepam Acetate and Precursors
Compound Name | CAS Number | Molecular Formula | IUPAC Name |
---|---|---|---|
(S)-Lorazepam acetate | 2848-96-6 | C₁₇H₁₂Cl₂N₂O₃ | (S)-[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
Lorazepam (precursor) | 846-49-1 | C₁₅H₁₀Cl₂N₂O₂ | (RS)-7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
Lorazepam Related Compound A (USP) | 2848-96-6 | C₁₇H₁₂Cl₂N₂O₃ | 7-Chloro-5-(o-chlorophenyl)-1,3-dihydro-3-acetoxy-2H-1,4-benzodiazepin-2-one |
Asymmetric esterification of racemic lorazepam leverages chiral catalysts to install the acetate group enantioselectively. Key methodologies include:
Table 2: Catalytic Systems for Asymmetric Esterification of Lorazepam
Catalyst Type | Example | ee (%) | Key Advantage | Limitation |
---|---|---|---|---|
Chiral Phosphoric Acid | TRIP | 88–92 | Mild conditions, no metals | Moderate yield (50–65%) |
Copper-Oxazoline | (S,S)-Ph-Box/CuOTf | 94–98 | High stereoselectivity, radical compatibility | Air/moisture sensitivity |
Enzymatic | CALB (immobilized) | >95 | Green chemistry, continuous flow | Substrate specificity required |
The Polonovski rearrangement is pivotal for converting benzodiazepine N-oxides to C3-functionalized derivatives. In lorazepam acetate synthesis:
Solvent polarity and proticity critically influence enantioselectivity in (S)-lorazepam acetate synthesis:
Table 3: Solvent Effects on Enantiomeric Excess
Reaction Type | Optimal Solvent | Additive | ee (%) | Rationale |
---|---|---|---|---|
Organocatalytic Esterification | Toluene | None | 92 | H-bond stabilization, low polarity |
Biocatalytic Resolution | DMSO/H₂O (95:5) | CaCl₂ (5 mM) | 97 | Substrate solubility, enzyme hydration |
Copper-Catalyzed Esterification | HFIP | 18-crown-6 (10 mol%) | 95 | Transition-state stabilization, cation chelation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4